molecular formula C25H21N B14717026 4-(1,1,2-Triphenylethyl)pyridine CAS No. 6634-62-4

4-(1,1,2-Triphenylethyl)pyridine

Cat. No.: B14717026
CAS No.: 6634-62-4
M. Wt: 335.4 g/mol
InChI Key: XEZZFMAPPHMONW-UHFFFAOYSA-N
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Description

4-(1,1,2-Triphenylethyl)pyridine is a pyridine derivative featuring a bulky triphenylethyl substituent at the 4-position of the pyridine ring.

Properties

CAS No.

6634-62-4

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,1,2-triphenylethyl)pyridine

InChI

InChI=1S/C25H21N/c1-4-10-21(11-5-1)20-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-26-19-17-24/h1-19H,20H2

InChI Key

XEZZFMAPPHMONW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2-Triphenylethyl)pyridine typically involves the condensation of pyridine with a triphenylethyl precursor. One common method is the reaction of pyridine with 1,1,2-triphenylethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a Grignard reagent, where 1,1,2-triphenylethylmagnesium bromide reacts with pyridine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2-Triphenylethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,1,2-Triphenylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cell membrane receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Structural Parameters of Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
4-(1,2-Diphenylethyl)pyridine C₁₉H₁₇N 259.34 Not reported 1,2-Diphenylethyl
4-(4-Nitrobenzyl)pyridine C₁₂H₁₀N₂O₂ 214.22 Not reported 4-Nitrobenzyl
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₆H₁₉ClN₄) 466–545 268–287 Chloro, substituted phenyl groups
4-(1-Aminoethyl)pyridine derivatives Varies Not reported Not reported Aminoethyl, cyanide ligands

Key Observations :

  • Molecular Weight and Substituent Effects : The triphenylethyl group in 4-(1,1,2-Triphenylethyl)pyridine likely increases molecular weight (~335–340 g/mol) compared to 4-(1,2-diphenylethyl)pyridine (259.34 g/mol) . Bulkier substituents generally reduce solubility but enhance thermal stability.
  • Melting Points : Substituted pyridines with electron-withdrawing groups (e.g., nitro in 4-(4-nitrobenzyl)pyridine ) often exhibit higher melting points due to increased polarity. However, steric bulk (as in triphenylethyl derivatives) may lower melting points by disrupting crystallinity.

Spectroscopic and Computational Insights

  • NMR and IR Data : In analogs like 4-(1,2-diphenylethyl)pyridine , the pyridine ring protons typically resonate at δ 7.2–8.6 ppm in ¹H NMR, while aromatic substituents (e.g., triphenylethyl) cause upfield/downfield shifts depending on electron effects. IR spectra for similar compounds show C=N stretches near 1600 cm⁻¹ .
  • Computational Studies: For 4-(1-aminoethyl)pyridine derivatives, density functional theory (DFT) calculations reveal a HOMO-LUMO energy gap (ΔE) of 6.08 eV, suggesting bioactivity . The triphenylethyl group in the target compound may further modulate this gap, influencing charge-transfer properties.

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